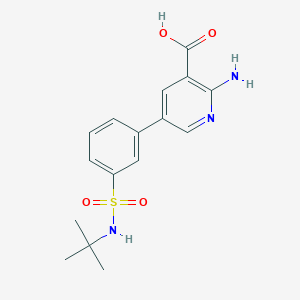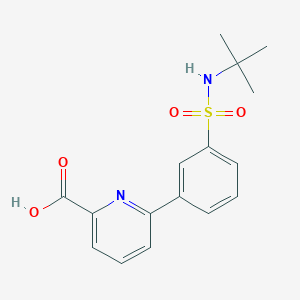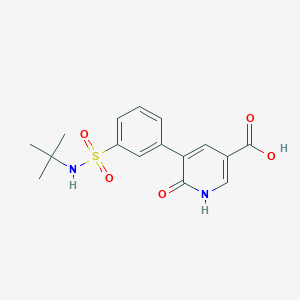
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% (6-BSN) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound, consisting of a phenyl ring with an attached sulfamoyl group and a 3-t-butyl substituent. 6-BSN has been used in various biochemical and physiological studies due to its ability to modulate a variety of cellular processes.
Scientific Research Applications
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a wide range of scientific research applications, including cell culture studies, animal studies, and biochemical and physiological studies. It has been used to study the effects of various drugs on the nervous system and to investigate the mechanism of action of various compounds. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the cardiovascular system.
Mechanism of Action
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate a variety of cellular processes. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), a transmembrane protein that plays an important role in the regulation of neuronal activity. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of various neurotransmitters. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play an important role in the regulation of mood and behavior. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to increase the release of norepinephrine, a neurotransmitter that plays an important role in the regulation of the sympathetic nervous system. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Advantages and Limitations for Lab Experiments
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory.
The main limitation of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not very selective in its action and can modulate the activity of various ion channels and enzymes.
Future Directions
There are a number of potential future directions for 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% research. One potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various neurological disorders, such as Parkinson’s disease and epilepsy. Another potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to develop novel drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to investigate the effects of various drugs on the immune system, as well as to investigate the mechanism of action of various compounds.
Synthesis Methods
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is synthesized by a reaction between 3-t-butylsulfamoylphenylacetic acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is purified by column chromatography. The reaction yields 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in 95% purity.
properties
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)14-8-7-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLGMUKTDSUNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

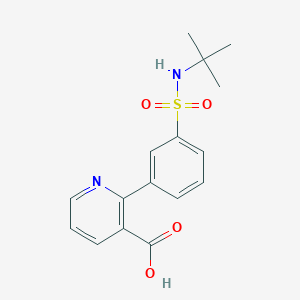
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
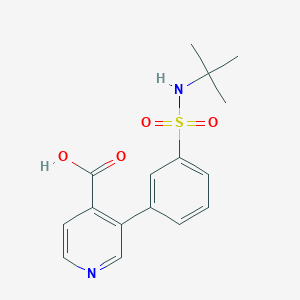

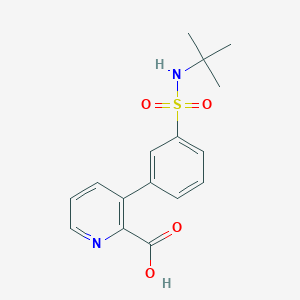
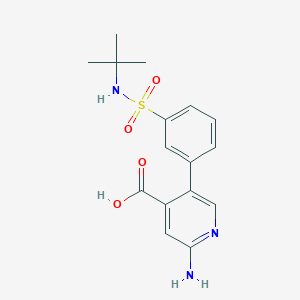
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
